

(S)-(+)-1-Cbz-3-pyrrolidinol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-1-Cbz-3-pyrrolidinol

Cat. No.: B1282724

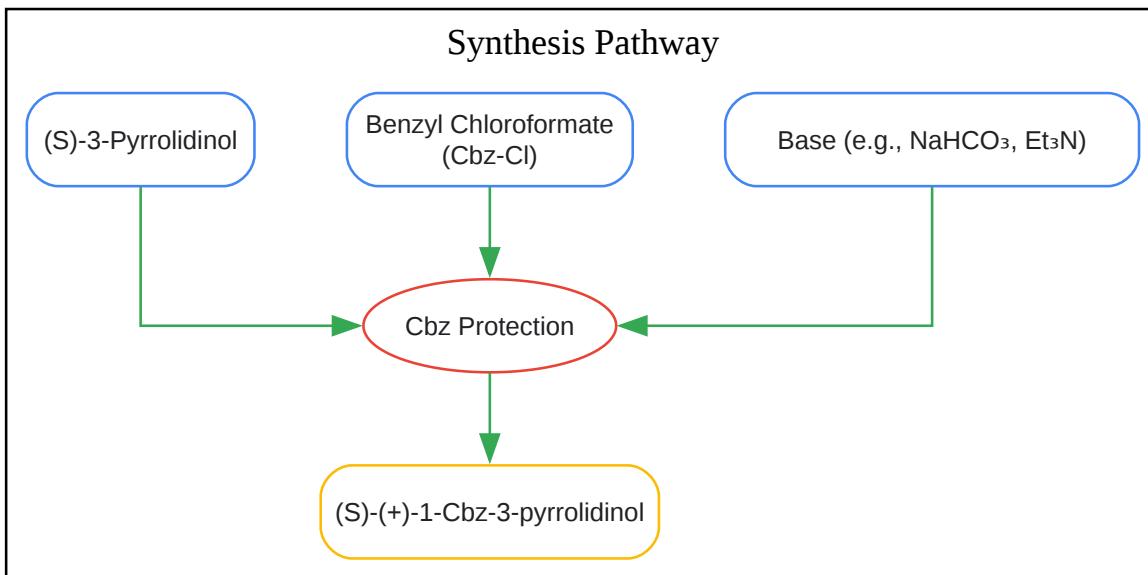
[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of **(S)-(+)-1-Cbz-3-pyrrolidinol**, a key chiral building block in modern drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document compiles essential data, experimental considerations, and insights into its application, particularly in the synthesis of novel therapeutic agents.

Core Properties and Specifications

(S)-(+)-1-Cbz-3-pyrrolidinol, also known as (S)-1-Benzylloxycarbonyl-3-pyrrolidinol or Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a white to off-white crystalline solid. Its chiral nature makes it a valuable intermediate in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals.[\[1\]](#)


Property	Value
Molecular Formula	C ₁₂ H ₁₅ NO ₃
Molecular Weight	221.25 g/mol
CAS Number	100858-32-0
Appearance	White to off-white powder [1]
Melting Point	71-77 °C [1]
Boiling Point	370.7 °C at 760 mmHg (Predicted)
Density	1.263 g/cm ³ (Predicted)
Optical Rotation	[α] ²⁰ /D = +21° (c=1 in Chloroform) [1]
Solubility	Soluble in Chloroform

Chemical Synthesis and Purification

The synthesis of **(S)-(+)-1-Cbz-3-pyrrolidinol** typically involves the protection of the nitrogen atom of (S)-3-pyrrolidinol with a carboxybenzyl (Cbz) group. This can be achieved by reacting (S)-3-pyrrolidinol with benzyl chloroformate in the presence of a base.

Alternatively, enantioselective synthesis routes starting from achiral precursors or other chiral building blocks like L-proline or L-glutamic acid can be employed. One common strategy is the asymmetric reduction of 1-Cbz-3-pyrrolidinone.

Illustrative Synthetic Workflow:

[Click to download full resolution via product page](#)

General Cbz-protection of (S)-3-pyrrolidinol.

Purification of the final product is crucial to ensure high enantiomeric and chemical purity. Common purification techniques include:

- Column Chromatography: Silica gel chromatography is frequently used for the purification of pyrrolidine derivatives. The choice of eluent system is critical for effective separation.
- Crystallization: Recrystallization from a suitable solvent system can be employed to enhance the purity of the crystalline product.

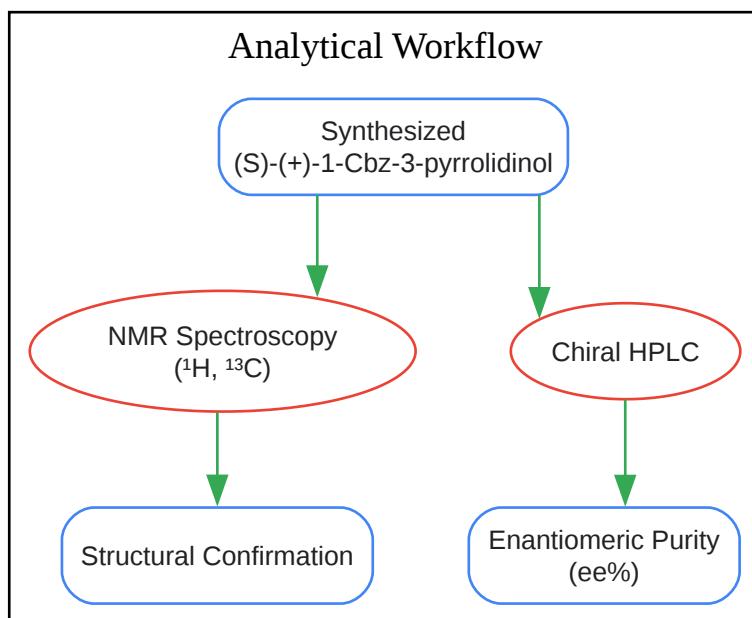
Analytical Characterization

The identity and purity of **(S)-(+)-1-Cbz-3-pyrrolidinol** are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

General Experimental Protocol for NMR Analysis: A sample of **(S)-(+)-1-Cbz-3-pyrrolidinol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The


solution should be free of particulate matter. ^1H and ^{13}C NMR spectra are then acquired on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

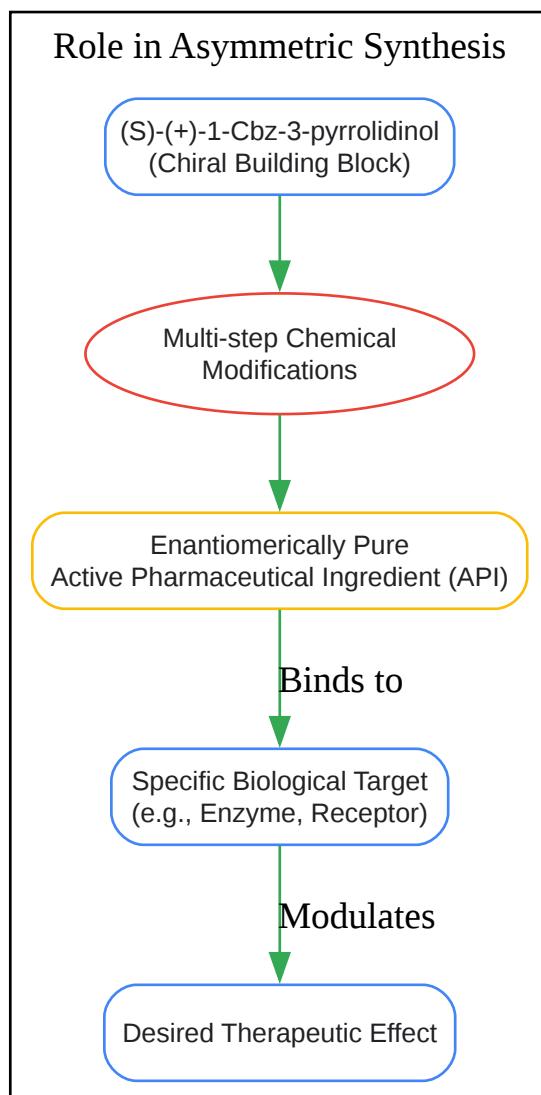
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of **(S)-(+)-1-Cbz-3-pyrrolidinol**.

General Experimental Protocol for Chiral HPLC Analysis: A chiral stationary phase (CSP) is used for the separation of enantiomers. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds. The flow rate and detection wavelength are optimized for the specific analysis.

Illustrative Analytical Workflow:

[Click to download full resolution via product page](#)


Standard analytical workflow for characterization.

Applications in Drug Development

(S)-(+)-1-Cbz-3-pyrrolidinol serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its pyrrolidine ring is a common scaffold in many pharmaceuticals. It is particularly noted for its use in the development of drugs targeting the central nervous system, including neuroprotective agents. The defined stereochemistry at the 3-position is often critical for the biological activity of the final drug substance.

While **(S)-(+)-1-Cbz-3-pyrrolidinol** itself is not typically the final active pharmaceutical ingredient (API), its structural and chiral integrity directly impacts the quality and efficacy of the resulting drug. There are no specific signaling pathways in which this intermediate is directly involved; rather, it provides a foundational structure upon which the pharmacologically active moieties are built. The logic of its use lies in its ability to introduce a specific three-dimensional architecture into the target molecule, which is essential for selective interaction with biological targets such as enzymes and receptors.

Logical Relationship in Drug Design:

[Click to download full resolution via product page](#)

The role of the chiral intermediate in drug design.

Conclusion

(S)-(+)-1-Cbz-3-pyrrolidinol is an indispensable tool for medicinal chemists and pharmaceutical scientists. Its well-defined physical and chemical properties, combined with its chiral nature, make it a valuable starting point for the synthesis of complex and stereospecific drug candidates. A thorough understanding of its characteristics and the analytical methods for its quality control are paramount for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [(S)-(+)-1-Cbz-3-pyrrolidinol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282724#physical-and-chemical-properties-of-s-1-cbz-3-pyrrolidinol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com